molecular formula C11H12O B3377289 1-Phenylpent-4-yn-2-ol CAS No. 127559-62-0

1-Phenylpent-4-yn-2-ol

Cat. No.: B3377289
CAS No.: 127559-62-0
M. Wt: 160.21 g/mol
InChI Key: XHIXLGJUXBLKCX-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-2-ol is an organic compound with the molecular formula C({11})H({12})O. It features a phenyl group attached to a pentynol chain, making it a versatile molecule in organic synthesis and various chemical applications. This compound is known for its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of a Grignard reagent. Phenylmagnesium bromide reacts with 4-pentyn-2-one to form this compound. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are used to facilitate the coupling reactions. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpent-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 1-Phenylpent-4-yn-2-one.

    Reduction: 1-Phenylpent-4-en-2-ol or 1-Phenylpentan-2-ol.

    Substitution: 1-Phenylpent-4-yn-2-chloride or 1-Phenylpent-4-yn-2-bromide.

Scientific Research Applications

1-Phenylpent-4-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-Phenylpent-4-yn-2-ol depends on its functional groups. The phenyl group can participate in π-π interactions, while the alkyne and alcohol groups can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbut-3-yn-2-ol: Similar structure but with a shorter carbon chain.

    1-Phenylhex-5-yn-2-ol: Similar structure but with a longer carbon chain.

    1-Phenylpent-4-en-2-ol: Similar structure but with an alkene instead of an alkyne.

Uniqueness

1-Phenylpent-4-yn-2-ol is unique due to its combination of an aromatic ring, an alkyne, and an alcohol group. This combination allows for diverse chemical reactivity and makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-phenylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11-12H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXLGJUXBLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127559-62-0
Record name 1-phenylpent-4-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.00 Grams of the 2-bromo-5-phenyl-1-penten-4-ol obtained above were dissolved in 160 g of N-methyl-2-pyrrolidone, and 11.20 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 14 hours, and then was neutralized with concentrated hydrochloric acid. Insolubles were filtered off, and the filtrate was concentrated under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 9.96 g of 5-phenyl-1-pentyn-4-ol, nD25 =1.519, FI-MS m/e 160(M+), propargyl compound/allene compound 97.9/2.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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